molecular formula C16H34O B1443632 1-Hexadecan-d33-ol CAS No. 284474-73-3

1-Hexadecan-d33-ol

Cat. No. B1443632
M. Wt: 275.64 g/mol
InChI Key: BXWNKGSJHAJOGX-TUWMXWROSA-N
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Description

1-Hexadecan-d33-ol, also known as Cetyl-d33 alcohol or Hexadecyl-d33 alcohol, is a synthetic alcohol molecule . It has a linear formula of CD3(CD2)14CD2OH . . It is used in scientific research as a tracer molecule.


Molecular Structure Analysis

The molecular structure of 1-Hexadecan-d33-ol is represented by the linear formula CD3(CD2)14CD2OH . This indicates that the molecule consists of a chain of 16 carbon atoms, with each of the first 15 carbon atoms bound to two hydrogen atoms, and the 16th carbon atom bound to a hydroxyl group (OH). The molecule has a molecular weight of 275.64 .


Physical And Chemical Properties Analysis

1-Hexadecan-d33-ol is a solid substance . It has a boiling point of 179-181 °C/10 mmHg (lit.) and a melting point of 54-56 °C (lit.) . The density of 1-Hexadecan-d33-ol is 0.818 g/mL at 25 °C .

Scientific Research Applications

Biodegradation Studies In the context of environmental science, 1-hexadecanol has been part of studies examining the anaerobic biodegradation of n-hexadecane by nitrate-reducing consortia. These studies have identified metabolites that suggest specific pathways for the biodegradation process, contributing to our understanding of hydrocarbon breakdown in contaminated environments (Callaghan et al., 2008).

Microbial Degradation Mechanisms Further, research into the microbial degradation of n-hexadecane by Aspergillus sp. RFC-1 has provided insights into the mechanisms by which fungi can degrade hydrocarbons, involving specific enzyme systems. This information is crucial for bioremediation strategies and understanding the microbial breakdown of hydrocarbons in the environment (Al-Hawash et al., 2018).

Chemotaxis and Uptake in Bacterial Strains Another study on Pseudomonas synxantha LSH-7′ highlights how bacteria use chemotaxis towards n-hexadecane, converting it to hexadecanoic acid before cellular uptake. This research offers a deeper understanding of bacterial adaptation and potential applications in bioremediation and microbial energy conversion (Meng et al., 2017).

Catalytic Activity and Material Science Research into the catalytic activity of manganese oxide nanostructures, including their use in benzene oxidation, reveals the importance of 1-hexadecanol derivatives in studying reaction mechanisms and developing more efficient catalysts. These studies underscore the role of specific molecular structures in enhancing catalytic performance, with implications for environmental remediation and the synthesis of chemical products (Hou et al., 2014).

Safety And Hazards

1-Hexadecan-d33-ol is classified as an irritant . It may cause skin irritation, eye irritation, and may be harmful if inhaled . It is recommended to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this substance .

properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWNKGSJHAJOGX-TUWMXWROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746131
Record name (~2~H_33_)Hexadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexadecan-d33-ol

CAS RN

284474-73-3
Record name (~2~H_33_)Hexadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 284474-73-3
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